3-((4-(Tert-butyl)phenyl)thio)propanal
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Overview
Description
3-((4-(Tert-butyl)phenyl)thio)propanal is an organic compound with the molecular formula C13H18OS It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a thioether and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Tert-butyl)phenyl)thio)propanal typically involves the reaction of 4-tert-butylbenzenethiol with an appropriate aldehyde precursor. One common method includes the use of acetylacetone and 4-tert-butylbenzenethiol in the presence of a base such as sodium carbonate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere . The reaction mixture is stirred at elevated temperatures, followed by extraction and purification steps to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-(Tert-butyl)phenyl)thio)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: 3-((4-(Tert-butyl)phenyl)thio)propanoic acid.
Reduction: 3-((4-(Tert-butyl)phenyl)thio)propanol.
Substitution: Various substituted thioethers depending on the nucleophile used.
Scientific Research Applications
3-((4-(Tert-butyl)phenyl)thio)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or protein interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which 3-((4-(Tert-butyl)phenyl)thio)propanal exerts its effects depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thioether group may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-((4-(Tert-butyl)phenyl)thio)propanenitrile: Similar structure but with a nitrile group instead of an aldehyde.
3-(4-tert-Butylphenyl)propanal: Lacks the thioether group.
3-(4-tert-Butylphenyl)propanoic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
3-((4-(Tert-butyl)phenyl)thio)propanal is unique due to the combination of its thioether and aldehyde functional groups, which provide distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C13H18OS |
---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)sulfanylpropanal |
InChI |
InChI=1S/C13H18OS/c1-13(2,3)11-5-7-12(8-6-11)15-10-4-9-14/h5-9H,4,10H2,1-3H3 |
InChI Key |
UYNFRJIGUDETQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SCCC=O |
Origin of Product |
United States |
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